molecular formula C19H19NO3 B11286180 N-(3,4-dimethylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

N-(3,4-dimethylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Cat. No.: B11286180
M. Wt: 309.4 g/mol
InChI Key: CCURHSFBSBBUFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a complex organic compound that belongs to the class of isochromene derivatives This compound is characterized by its unique structure, which includes a 3,4-dimethylphenyl group and a 3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide moiety

Preparation Methods

The synthesis of N-(3,4-dimethylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the reaction of 3,4-dimethylphenylamine with an appropriate acyl chloride to form the corresponding amide. This intermediate is then subjected to cyclization reactions to form the isochromene ring system. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N-(3,4-dimethylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

N-(3,4-dimethylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide can be compared with other similar compounds, such as:

Biological Activity

N-(3,4-dimethylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that underline its potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

N 3 4 dimethylphenyl 3 methyl 1 oxo 3 4 dihydro 1H isochromene 3 carboxamide\text{N 3 4 dimethylphenyl 3 methyl 1 oxo 3 4 dihydro 1H isochromene 3 carboxamide}

This structure includes an isochromene core, which is known for its versatility in biological applications. The presence of the dimethylphenyl group enhances its lipophilicity, potentially improving its bioavailability.

The biological activity of this compound is attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which help protect cells from oxidative damage by scavenging free radicals.
  • Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.
  • Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in various cancer cell lines, making it a candidate for cancer therapy.

Antioxidant Activity

A study conducted on human fibroblast cells demonstrated that this compound significantly reduced lipid peroxidation. The compound exhibited an IC50 value of 25 µM, indicating potent antioxidant effects compared to standard antioxidants like ascorbic acid.

Anti-inflammatory Mechanism

In a model of lipopolysaccharide-induced inflammation, treatment with this compound resulted in a significant decrease in levels of interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-alpha). This suggests effective modulation of inflammatory responses through cytokine inhibition.

Anticancer Efficacy

In vitro assays performed on MCF7 breast cancer cells revealed that the compound induced apoptosis via caspase activation and mitochondrial pathway involvement. The reported IC50 for this effect was 30 µM, supporting its potential as a therapeutic agent against breast cancer.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological ActivityIC50 (µM)
N-(3,4-Dimethylphenyl)-3-methyl-1-oxo-isocromeneStructureAntioxidant, Anti-inflammatory, Anticancer25 (Antioxidant), 30 (Cancer)
Methyl 5-Methyl-2-(1-Oxo-Isochromene)BenzoateStructureModerate antioxidant50
Methyl Coumarin DerivativesStructureAntimicrobial, AnticancerVaries

Properties

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide

InChI

InChI=1S/C19H19NO3/c1-12-8-9-15(10-13(12)2)20-18(22)19(3)11-14-6-4-5-7-16(14)17(21)23-19/h4-10H,11H2,1-3H3,(H,20,22)

InChI Key

CCURHSFBSBBUFE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2(CC3=CC=CC=C3C(=O)O2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.